

### Direct Violet 1 molecular structure and formula.

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Compound of Interest		
Compound Name:	Direct Violet 1	
Cat. No.:	B15568027	Get Quote

## An In-depth Technical Guide to Direct Violet 1

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological activity of **Direct Violet 1**. The information is intended for researchers, scientists, and drug development professionals, presenting key data in a structured and accessible format.

## **Molecular Structure and Chemical Formula**

**Direct Violet 1**, also known by its synonyms C.I. **Direct Violet 1**, C.I. 22570, Direct Violet N, and Direct Violet 4RB, is a double azo dye.[1][2] Its chemical identity is well-defined by its molecular formula and IUPAC name.

The molecular formula for **Direct Violet 1** is C<sub>32</sub>H<sub>22</sub>N<sub>6</sub>Na<sub>2</sub>O<sub>8</sub>S<sub>2</sub>.[1][2][3][4][5][6] Its IUPAC name is disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate.[4] The structure consists of two azo groups, which are responsible for its characteristic color.

## **Physicochemical Properties**

**Direct Violet 1** is a reddish-brown powder with specific solubility characteristics.[1][2] A summary of its key quantitative properties is provided in the table below.



Property	Value	Reference
Molecular Weight	728.66 g/mol	[1][2][3]
CAS Registry Number	2586-60-9	[1][3]
Appearance	Reddish-brown powder	[1][2]
Solubility in Water	62.5 mg/mL (with ultrasonic agitation)	[3]
Solubility in Alcohol	Slightly soluble	[1]
Solubility in Others	Insoluble in other organic solvents	[1]

# **Experimental Protocols**

The manufacturing process for **Direct Violet 1** involves a double diazotization and coupling reaction.[1]

#### Materials:

- 4-(4-Aminophenyl)benzenamine (Benzidine)
- Sodium nitrite (NaNO<sub>2</sub>)
- Hydrochloric acid (HCl)
- 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) or other suitable base

#### Procedure:

 Double Diazotization: 4-(4-Aminophenyl)benzenamine is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite is then added slowly to carry out the double diazotization, forming the tetra-azotized intermediate.



- Coupling Reaction: In a separate vessel, two molar equivalents of 6-Amino-4hydroxynaphthalene-2-sulfonic acid are dissolved in an alkaline solution (e.g., sodium carbonate) and cooled.
- The tetra-azotized solution is then slowly added to the solution of the coupling component under acidic conditions while maintaining a low temperature to facilitate the coupling reaction.
- The reaction mixture is stirred until the coupling is complete.
- The resulting **Direct Violet 1** dye is then precipitated, filtered, washed, and dried.

A general HPLC method for the analysis of azo dyes like **Direct Violet 1** can be adapted as follows. This method is useful for determining the purity of the dye.

#### Instrumentation:

- HPLC system with a UV-Vis detector
- C18 stationary phase column

#### Mobile Phase:

• A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

#### Procedure:

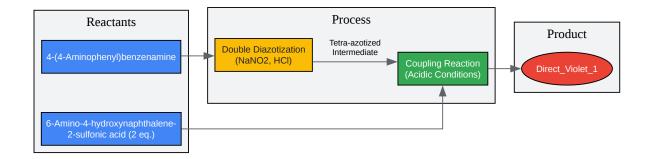
- Sample Preparation: A standard solution of **Direct Violet 1** is prepared by dissolving a known amount in the mobile phase.
- Injection: The sample is injected into the HPLC system.
- Detection: The eluting compounds are monitored at the wavelength of maximum absorbance for **Direct Violet 1**.
- Quantification: The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components.



# **Biological Activity and Signaling Pathways**

Recent research has identified **Direct Violet 1** as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, with IC $_{50}$  values in the range of 1.47-2.63  $\mu$ M.[3][7] This inhibitory action blocks the entry of the virus into host cells.

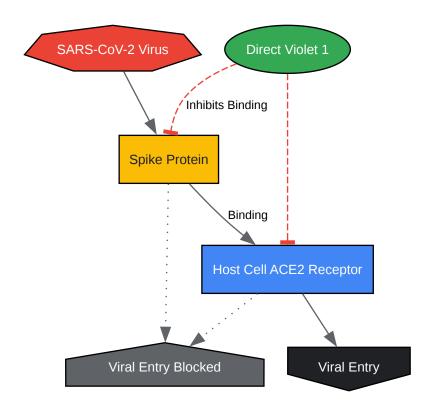
### **Visualizations**



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Caption: Synthesis pathway of Direct Violet 1.





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